![molecular formula C7H5F3OS B2995025 2-[(Trifluoromethyl)sulfanyl]phenol CAS No. 33185-56-7](/img/structure/B2995025.png)

2-[(Trifluoromethyl)sulfanyl]phenol

Overview

Description

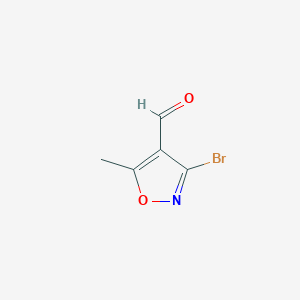

“2-[(Trifluoromethyl)sulfanyl]phenol” is a chemical compound with the CAS Number: 33185-56-7 . It has a molecular weight of 194.18 and its IUPAC name is 2-(trifluoromethylthio)phenol .

Molecular Structure Analysis

The InChI code for “2-[(Trifluoromethyl)sulfanyl]phenol” is 1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-[(Trifluoromethyl)sulfanyl]phenol” is a powder that is stored at room temperature . It has a melting point of 35-37 degrees Celsius .Scientific Research Applications

Synthetic Intermediate for Biaryls Production The compound has been employed as a synthetic intermediate in the metal-free regiocontrolled dehydrogenative C-H/C-H cross-coupling of aryl sulfoxides with phenols. This process, facilitated by trifluoroacetic anhydride, allows for the ortho-selective coupling of both substrates, yielding biaryl products with functional groups compatible with further synthetic applications, including the synthesis of π-expanded heteroarenes such as unprecedented 7,12-dioxa[8]helicene (Yanagi et al., 2016).

Copper-Catalyzed C-S Coupling/C-H Functionalization Another application involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, where 2-[(Trifluoromethyl)sulfanyl]phenol derivatives are synthesized from simple phenols and aromatic halides. This transformation highlights the compound's role in facilitating the construction of new C–S bonds, thereby expanding its utility in organic synthesis (Runsheng Xu et al., 2010).

Corrosion Inhibition The compound's derivatives have been studied for their inhibitory effects on the corrosion of mild steel in hydrochloric acid solution, demonstrating significant protection against corrosion. This research suggests potential applications in materials science, particularly in corrosion prevention strategies (Behpour et al., 2008).

SuFEx Click Chemistry for Drug Functionalization Significantly, the compound plays a role in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a transformative approach in drug discovery. This methodology enables the conversion of phenolic compounds into their respective arylfluorosulfate derivatives, thereby facilitating late-stage functionalization of known drugs to assess their biological activities rapidly (Zilei Liu et al., 2018).

Electrochemical Studies In the realm of electrochemistry, derivatives of 2-[(Trifluoromethyl)sulfanyl]phenol have been analyzed for their corrosion inhibition properties on mild steel, revealing their potential in protective coatings to mitigate corrosion in acidic environments. This application underscores the compound's relevance in enhancing material longevity and integrity (M. Behpour et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVDFUUJJILMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)

![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2994960.png)

![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)